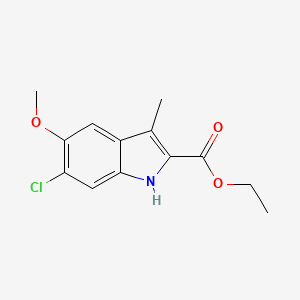![molecular formula C17H24N6O3 B2762551 2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 869344-89-8](/img/structure/B2762551.png)
2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,7-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It was first synthesized in 1995 by scientists at the Schering-Plough Research Institute. SCH 58261 has gained attention in the scientific community due to its potential applications in the fields of neurology, cardiology, and oncology.
Scientific Research Applications
Synthesis and Biological Evaluation
- A study by Zagórska et al. (2016) synthesized and evaluated derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their affinity to serotonin receptors and phosphodiesterase inhibitors, identifying compounds with potential as antidepressants and anxiolytics (Zagórska et al., 2016).
Receptor Affinity and Enzyme Activity
- Another study by Zagórska et al. focused on octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, exploring their binding affinity to serotonin and dopamine receptors, as well as their inhibitory potencies for phosphodiesterases, highlighting their promise for further research in antidepressant and anxiolytic drug development (Zagórska et al., 2016).
Antiviral Activity
- Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues, demonstrating moderate activity against rhinovirus at non-toxic dosage levels, presenting a new class of purine analogues for antiviral research (Kim et al., 1978).
Anticancer Activity
- Liu et al. (2018) designed and synthesized 2-substituted-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-diones, evaluating their anticancer properties against multiple human cancer cell lines and identifying compounds with significant antiproliferative activity, highlighting the potential for further investigation as anticancer agents (Liu et al., 2018).
properties
IUPAC Name |
2,4,7-trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-12-11-23-13-14(19(2)17(25)20(3)15(13)24)18-16(23)22(12)6-4-5-21-7-9-26-10-8-21/h11H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDBXRZZFYIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCOCC4)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

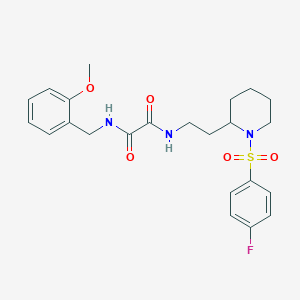
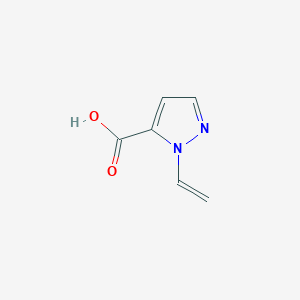

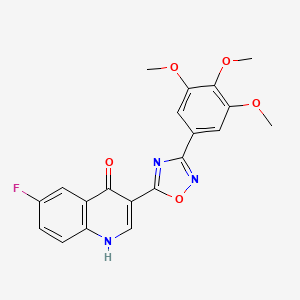
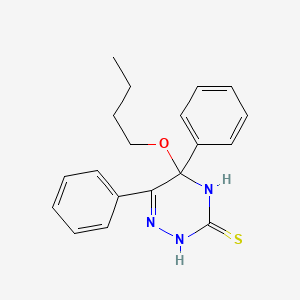
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)

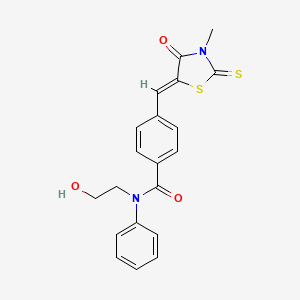
![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2762486.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2762488.png)
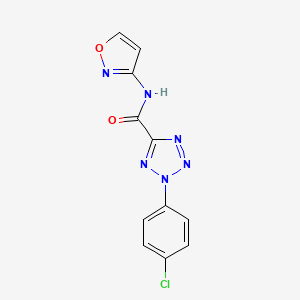
![Tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B2762490.png)
